3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. It is commonly used as a building block in the synthesis of more complex molecules and has applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine typically involves halogenation and fluorination reactions. One common method includes the bromination of 2-(trifluoromethyl)pyridine followed by selective fluorination. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using bromine and fluorine sources under controlled conditions. The reaction parameters such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with phenylboronic acid would yield a biphenyl derivative.
Scientific Research Applications
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its derivatives has led to the discovery of potential therapeutic agents.
Industry: It is employed in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl enhances its reactivity and ability to participate in electrophilic aromatic substitution reactions. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. This unique arrangement makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
Properties
IUPAC Name |
3-bromo-5-fluoro-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-4-1-3(8)2-12-5(4)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRFJEMWVAWRIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259876 | |
Record name | 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245914-35-5 | |
Record name | 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245914-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.